Butabindide
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Overview
Description
Butabindide is a potent and selective inhibitor of tripeptidyl peptidase II, an enzyme involved in the degradation of various peptides. This compound has been studied for its potential therapeutic applications, particularly in the modulation of peptide hormones and neurotransmitters .
Preparation Methods
The synthesis of Butabindide involves several steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Butabindide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Various substitution reactions can be performed on this compound to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Butabindide has been extensively studied for its applications in various fields:
Chemistry: Used as a tool to study enzyme inhibition and peptide degradation.
Biology: Investigated for its role in modulating intracellular calcium stores and sperm function.
Medicine: Potential therapeutic applications in treating disorders related to peptide hormone imbalances.
Industry: Used in research and development for designing new enzyme inhibitors and therapeutic agents.
Mechanism of Action
Butabindide exerts its effects by selectively inhibiting tripeptidyl peptidase II. This inhibition prevents the degradation of specific peptides, leading to increased levels of these peptides in the body. The molecular targets include the active site of tripeptidyl peptidase II, where this compound binds and blocks the enzyme’s activity. This inhibition can modulate various physiological pathways, including those involved in hormone regulation and neurotransmission .
Comparison with Similar Compounds
Butabindide is unique in its high selectivity and potency as an inhibitor of tripeptidyl peptidase II. Similar compounds include:
AAF-CMK: An irreversible inhibitor of tripeptidyl peptidase II, but less specific compared to this compound.
Abu-Phe-NHBu: Another inhibitor with lower affinity compared to this compound. This compound’s uniqueness lies in its reversible inhibition and high specificity, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-1-[(2S)-2-aminobutanoyl]-N-butyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-10-19-16(21)15-11-12-8-6-7-9-14(12)20(15)17(22)13(18)4-2/h6-9,13,15H,3-5,10-11,18H2,1-2H3,(H,19,21)/t13-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQIRIMIVLFYIX-ZFWWWQNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2N1C(=O)C(CC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CC2=CC=CC=C2N1C(=O)[C@H](CC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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